2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is a synthetic carboxylic acid derivative featuring a nine-carbon backbone (nonanoic acid) with two key functional groups:
- A tert-butoxycarbonyl (Boc) -protected amine at position 2.
- A keto (oxo) group at position 8.
This compound serves as an intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group acts as a temporary protecting group for amines during stepwise assembly. The keto group at position 8 may enable further functionalization, such as reduction to alcohols or participation in conjugation reactions. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₄H₂₅NO₄ (based on structural analogs like CAS 1698790-63-4 ).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-10(16)8-6-5-7-9-11(12(17)18)15-13(19)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKYSBGFAXFTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid group undergoes activation for coupling with amines, forming peptide-like bonds. This is critical in solid-phase peptide synthesis (SPPS) and heterocycle formation.
Key Reaction Example :
text2-{[(tert-Butoxycarbonyl)amino}-8-oxononanoic acid + 4-phenyl-1,3-thiazol-2-amine → tert-Butyl ((1S)-7-oxo-1-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}octyl)carbamate [4]
Conditions :
- Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
- Solvent : DMF
- Yield : >70% after purification
Mechanism :
- Activation of the carboxylic acid via EDC/HOBt to form an O-acylisourea intermediate.
- Nucleophilic attack by the amine to form the amide bond.
Applications :
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to unmask the primary amine.
Key Reaction Example :
textBoc-protected derivative → Free amine + CO₂ + tert-butyl cation [4]
Conditions :
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
- Time : 2 hours at room temperature
- Yield : >90%
Applications :
Saponification of Methyl Esters
The methyl ester derivative of this compound is hydrolyzed to regenerate the carboxylic acid.
Key Reaction Example :
textMethyl (2S)-2-[(tert-butoxycarbonyl)amino]-8-oxononanoate → 2-{[(tert-Butoxycarbonyl)amino}-8-oxononanoic acid [4]
Conditions :
Mechanism :
Base-mediated hydrolysis of the ester to the carboxylate, followed by acid workup.
Synthetic Utility in Peptide Chemistry
This compound serves as a key building block for introducing ketone handles into peptides.
Case Study :
- Peptide Backbone Modification : Incorporated into peptide chains via SPPS, enabling post-synthetic modifications (e.g., oxime ligation) .
- Table: Representative Coupling Conditions
Stability and Handling
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Functional Group Positioning
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
Protecting Group Diversity :
- The target compound uses a Boc group for amine protection, whereas the analog in employs Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile compared to the acid-labile Boc group. This distinction impacts their utility in orthogonal protection strategies .
- Compounds without amine protection (e.g., CAS 1290540-34-9 ) focus solely on tert-butoxy ester and keto functionalities.
Position of Oxo Group :
- The keto group in the target compound is at C8 , while analogs like CAS 1290540-34-9 feature it at C9 . This positional variation alters reactivity; for example, C8-keto groups may participate in intramolecular cyclization more readily than C9-keto derivatives .
Backbone Modifications: The ethyl ester in CAS 881683-80-3 replaces the carboxylic acid with an ester, enhancing solubility in nonpolar solvents. Unsaturated bonds (e.g., CAS 1698790-63-4 ) introduce conjugation sites for click chemistry or hydrogenation.
Physicochemical Properties
- Molecular Weight : The Fmoc derivative has a higher molecular weight (467.55 g/mol) due to the bulky fluorenyl group, reducing solubility in polar solvents compared to Boc-protected analogs (~271–313 g/mol).
- Polarity : Carboxylic acids (target compound, CAS 1698790-63-4 ) exhibit higher polarity than esters (CAS 881683-80-3 ), affecting chromatographic behavior.
Research Findings and Industrial Relevance
- Peptide Synthesis : The Boc-protected amine in the target compound is critical for synthesizing acid-resistant peptide fragments, whereas Fmoc analogs dominate solid-phase synthesis .
- Drug Intermediate Potential: The unsaturated analog (CAS 1698790-63-4 ) has been explored in prodrug design, leveraging its double bond for targeted release mechanisms.
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (Boc-AON) is a synthetic organic compound that plays a significant role in organic synthesis, particularly in peptide chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group during chemical reactions. This article explores the biological activity of Boc-AON, its applications in research, and its potential therapeutic uses.
Boc-AON is characterized by its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The compound can be synthesized through the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or DMAP, typically in solvents like tetrahydrofuran or acetonitrile.
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO4 |
| CAS Number | 1822564-20-4 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under basic conditions |
Boc-AON functions primarily as a protecting group for amino functionalities during peptide synthesis. The Boc group prevents unwanted side reactions, allowing for selective transformations. Upon completion of the desired synthesis steps, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Applications in Biochemistry and Medicine
Boc-AON has been utilized in various biochemical applications, including:
- Peptide Synthesis : Serving as a building block for synthesizing peptides with specific sequences and functionalities.
- Drug Development : Investigated for its potential as a prodrug due to its ability to modify bioavailability and solubility.
- Enzyme Mechanism Studies : Used to study enzyme interactions and mechanisms by incorporating unnatural amino acids into proteins .
Study 1: Peptide Synthesis Using Boc-AON
A study demonstrated the successful incorporation of Boc-AON into peptide chains using solid-phase peptide synthesis (SPPS). The researchers highlighted the efficiency of Boc protection in preventing side reactions during elongation steps. The resulting peptides exhibited enhanced stability and bioactivity compared to those synthesized without protective groups .
Study 2: Drug Development Potential
In another investigation, Boc-AON was evaluated for its effectiveness as a prodrug. Researchers found that modifying the amino acid structure with a Boc group significantly improved the compound's pharmacokinetic properties, leading to increased absorption rates in biological systems. This study suggests that Boc-AON could serve as a template for developing new therapeutic agents .
Research Findings
Recent findings indicate that compounds similar to Boc-AON exhibit antioxidant properties and can mitigate oxidative stress in cellular models. For instance, derivatives have shown protective effects against tert-butyl hydroperoxide-induced apoptosis in human liver cells, suggesting potential applications in hepatoprotection .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, and what reaction conditions yield optimal results?
Answer: The compound can be synthesized via cross-metathesis of unsaturated amino acid precursors. For example, analogous ω-oxo amino acids (e.g., (2S)-2-[(tert-butoxy)carbonyl]amino]-8-oxodecanoic acid) are prepared using Grubbs catalysts under inert conditions, achieving yields >90%. Key steps include Boc-protection of the amino group and metathesis to introduce the oxo moiety. Reaction optimization involves dichloromethane as the solvent and precise control of reaction time and temperature to minimize side reactions .
Q. What safety protocols must be followed when handling this compound in laboratory settings?
Answer: The compound exhibits acute toxicity (H302, H312, H332) and causes skin/eye irritation (H315, H319). Mandatory precautions include:
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to prevent inhalation (H335).
- Spill Management: Contain spills with sand or inert absorbents; avoid water flushing to prevent environmental contamination .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Infrared (IR) spectroscopy verifies carbonyl groups (e.g., Boc and oxo functionalities). Mass spectrometry (MS) confirms molecular weight. Note: The carboxylic acid proton may not appear in ¹H NMR due to signal broadening; ¹³C NMR or pH adjustment in D₂O can resolve this .
Advanced Research Questions
Q. How can researchers address challenges in characterizing the carboxylic acid proton via ¹H NMR?
Answer: The absence of the carboxylic acid proton in ¹H NMR is attributed to exchange broadening. To confirm the presence:
- Use ¹³C NMR to detect the carbonyl carbon (~170-175 ppm).
- Employ deuterated solvents with trace DCl or NaOD to shift exchangeable protons into observable regions.
- Alternative methods: Derivatize the acid (e.g., methyl ester formation) for clearer spectral resolution .
Q. What strategies optimize the stability of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxonanoic acid during storage?
Answer: Stability is enhanced by:
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?
Answer: The Boc group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting the oxo group. This allows sequential coupling in solid-phase peptide synthesis (SPPS) or solution-phase reactions. However, the oxo group may require stabilization (e.g., via ketal formation) during prolonged reactions .
Q. Are there documented discrepancies in the synthetic yields of analogous ω-oxo Boc-amino acids, and how can they be mitigated?
Answer: Yields for similar compounds (e.g., 8-oxodecanoic acid derivatives) vary based on metathesis efficiency and catalyst loading. Discrepancies arise from:
- Catalyst Activity: Use fresh Grubbs catalyst to maintain reactivity.
- Substrate Purity: Ensure unsaturated precursors are free of stabilizers (e.g., BHT).
- Reaction Monitoring: Employ TLC or LC-MS to terminate reactions at optimal conversion points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
